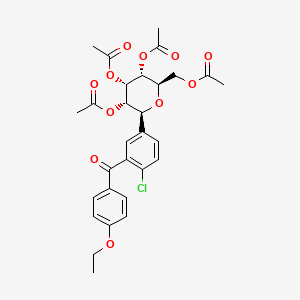
5-Methoxy Dapagliflozin Tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy Dapagliflozin Tetraacetate: is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor. This compound is primarily used as an intermediate in the synthesis of other dapagliflozin derivatives. Dapagliflozin itself is a well-known medication used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy Dapagliflozin Tetraacetate involves multiple steps. One common method starts with the oxidation of tetraacetyl dapagliflozin using manganese dioxide to produce tetraacetyl oxo dapagliflozin. This intermediate is then subjected to methoxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .
化学反応の分析
Types of Reactions: 5-Methoxy Dapagliflozin Tetraacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Methoxylation of hydroxyl groups to form methoxy groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform.
Reduction: Lithium aluminum hydride in ether.
Substitution: Methanol in the presence of a base.
Major Products: The major products formed from these reactions include various methoxylated and hydroxylated derivatives of dapagliflozin .
科学的研究の応用
Chemistry: In chemistry, 5-Methoxy Dapagliflozin Tetraacetate is used as an intermediate in the synthesis of other dapagliflozin derivatives.
Biology and Medicine: In biology and medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of diabetes and related metabolic disorders. It is also used in research to understand the metabolism and pharmacokinetics of dapagliflozin .
Industry: In the pharmaceutical industry, this compound is used in the development and production of new antidiabetic medications.
作用機序
The mechanism of action of 5-Methoxy Dapagliflozin Tetraacetate is similar to that of dapagliflozin. It inhibits the sodium-glucose co-transporter 2 in the kidneys, reducing the reabsorption of glucose and promoting its excretion through urine. This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .
類似化合物との比較
Dapagliflozin: The parent compound, used widely in the treatment of type 2 diabetes.
Empagliflozin: Another sodium-glucose co-transporter 2 inhibitor with similar therapeutic effects.
Canagliflozin: A similar compound with additional benefits in reducing cardiovascular risks.
Uniqueness: 5-Methoxy Dapagliflozin Tetraacetate is unique due to its specific methoxylation, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors .
特性
分子式 |
C29H31ClO11 |
|---|---|
分子量 |
591.0 g/mol |
IUPAC名 |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-(4-ethoxybenzoyl)phenyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H31ClO11/c1-6-36-21-10-7-19(8-11-21)25(35)22-13-20(9-12-23(22)30)26-28(39-17(4)33)29(40-18(5)34)27(38-16(3)32)24(41-26)14-37-15(2)31/h7-13,24,26-29H,6,14H2,1-5H3/t24-,26+,27-,28+,29-/m1/s1 |
InChIキー |
FCEVXXDFLKPTIF-YJWDFKAOSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















